dimethyl[(1,3-thiazol-5-yl)methyl]amine dimethyl[(1,3-thiazol-5-yl)methyl]amine
Brand Name: Vulcanchem
CAS No.: 365996-59-4
VCID: VC11587051
InChI:
SMILES:
Molecular Formula: C6H10N2S
Molecular Weight: 142.2

dimethyl[(1,3-thiazol-5-yl)methyl]amine

CAS No.: 365996-59-4

Cat. No.: VC11587051

Molecular Formula: C6H10N2S

Molecular Weight: 142.2

Purity: 95

* For research use only. Not for human or veterinary use.

dimethyl[(1,3-thiazol-5-yl)methyl]amine - 365996-59-4

Specification

CAS No. 365996-59-4
Molecular Formula C6H10N2S
Molecular Weight 142.2

Introduction

Chemical Identity and Structural Characteristics

Dimethyl[(1,3-thiazol-5-yl)methyl]amine (CAS: incomplete in available sources; molecular formula: C₆H₉N₂S) belongs to the thiazole family, a five-membered aromatic ring containing one sulfur and one nitrogen atom. The compound’s IUPAC name derives from the substitution pattern: a methyl group attached to the nitrogen atom and a methylene group linking the amine to the thiazol-5-yl moiety. Key physicochemical properties are summarized below:

PropertyValue/DescriptionSource Citation
Molecular FormulaC₆H₉N₂S
Molecular Weight141.21 g/mol
SMILES NotationCN(C)Cc1cnc(s1)
Boiling PointNot reported-
Melting PointNot reported-
SolubilityLikely soluble in polar organic solvents
StabilitySensitive to oxidation

The thiazole ring contributes to the compound’s aromaticity and electronic properties, enabling participation in hydrogen bonding and π-π interactions. The dimethylamine group enhances nucleophilicity, facilitating reactions with electrophiles such as carbonyl compounds or alkyl halides .

Synthetic Methodologies

Direct Alkylation of Thiazole Derivatives

A common route involves the alkylation of 5-(chloromethyl)-1,3-thiazole with dimethylamine. This method, analogous to the synthesis of N,2-dimethyl-(1,3-thiazol-4-yl)methylamine , proceeds via nucleophilic substitution:

5-(Chloromethyl)thiazole+Me2NHDimethyl[(1,3-thiazol-5-yl)methyl]amine+HCl\text{5-(Chloromethyl)thiazole} + \text{Me}_2\text{NH} \rightarrow \text{Dimethyl[(1,3-thiazol-5-yl)methyl]amine} + \text{HCl}

Reaction conditions typically require polar aprotic solvents (e.g., tetrahydrofuran) and elevated temperatures (50–80°C) . Yields are moderate (60–75%), with purification achieved via distillation or chromatography.

Reductive Amination

An alternative approach employs reductive amination of thiazole-5-carbaldehyde with dimethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride):

Thiazole-5-carbaldehyde+Me2NHNaBH3CNDimethyl[(1,3-thiazol-5-yl)methyl]amine\text{Thiazole-5-carbaldehyde} + \text{Me}_2\text{NH} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Dimethyl[(1,3-thiazol-5-yl)methyl]amine}

This method offers superior regioselectivity and avoids halogenated intermediates, aligning with green chemistry principles .

Industrial and Pharmaceutical Applications

Agrochemical Intermediates

Dimethyl[(1,3-thiazol-5-yl)methyl]amine is a precursor to neonicotinoid insecticides, such as clothianidin (CAS: 210880-92-5) . The thiazole moiety enhances binding affinity to insect nicotinic acetylcholine receptors, while the dimethylamine group improves systemic mobility in plants .

Pharmaceutical Building Blocks

The compound’s utility extends to antiviral and antibacterial agents. For example, Patent US10351556B2 describes its incorporation into a bicyclic heptene lactam derivative, a potent inhibitor of bacterial penicillin-binding proteins. The amine group facilitates salt formation, enhancing solubility in solid dispersions for oral delivery .

Recent Advances and Future Directions

Recent patents highlight innovations in formulation technology. For instance, solid dispersions of thiazole-containing amines with microcrystalline cellulose (MCC) or hydroxypropyl methylcellulose (HPMC) improve bioavailability by inhibiting crystallization . Additionally, catalytic asymmetric synthesis methods are emerging to produce enantiomerically pure derivatives for targeted therapies .

Future research should prioritize eco-friendly synthetic routes and detailed toxicological profiling to meet regulatory standards for agricultural and pharmaceutical use.

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